molecular formula C6H13NO2 B3250944 (2R)-2-(dimethylamino)butanoic acid CAS No. 2059912-62-6

(2R)-2-(dimethylamino)butanoic acid

Cat. No.: B3250944
CAS No.: 2059912-62-6
M. Wt: 131.17 g/mol
InChI Key: UNIKQYIJSJGRRS-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(dimethylamino)butanoic acid , also known as 4-dimethylaminobutyric acid hydrochloride , is a chemical compound with the molecular formula C₆H₁₄ClNO₂ and a molecular weight of 167.633 g/mol . It is used as a pharmaceutical intermediate and is hygroscopic, meaning it readily absorbs moisture from the environment. The compound is sensitive to water and oxidizing agents, so it should be stored under dry inert gas conditions .


Molecular Structure Analysis

H   \    C - C - C - C - O - H   /       | H         N(CH₃)₂ 

Physical and Chemical Properties Analysis

  • Melting Point : The melting point of this compound is 153°C to 155°C .
  • Percent Purity : The compound is available in 98% purity .

Scientific Research Applications

Phthalate Analysis in Food Packaging

A comprehensive review focused on the analysis of phthalate esters, which are chemicals used as plasticizers in food processing and packaging. This study highlights the methods of sample preparation, extraction, and instrumental analysis demonstrating advancements in analytical techniques, which could be relevant for analyzing compounds with similar chemical properties, such as (2R)-2-(dimethylamino)butanoic acid in different matrices (Harunarashid, Lim, & Harunsani, 2017).

Immunomodulating Effects of Inosine Pranobex

Inosine pranobex, a synthetic compound including dimethylamino components, has been explored for its antiviral, antitumor, and immunomodulating effects. Early studies suggest beneficial effects in diseases and infections, indicating potential therapeutic applications for structurally related compounds, including those with dimethylamino functional groups (Campoli-Richards, Sorkin, & Heel, 1986).

Sorption of Phenoxy Herbicides

Research on the sorption of 2,4-D and other phenoxy herbicides to soil and organic matter provides insights into environmental interactions of chemical compounds, including those with similar structures to this compound. Understanding these interactions is crucial for assessing environmental risks and degradation pathways (Werner, Garratt, & Pigott, 2012).

Biofuel Production from n-Butanol

A review on n-butanol as a competitive renewable biofuel highlights the advancements in production and application, emphasizing the potential of utilizing various chemical compounds for sustainable energy solutions. This research indicates the broader implications of chemical compounds, including amino acids, in renewable energy sectors (Jin, Yao, Liu, Lee, & Ji, 2011).

Amyloid Imaging in Alzheimer's Disease

Progress in developing amyloid imaging ligands, including the utilization of compounds with dimethylamino groups, illustrates the application of chemical compounds in medical diagnostics and understanding disease mechanisms, particularly in Alzheimer's disease (Nordberg, 2007).

Safety and Hazards

  • GHS Hazard Statements : It may cause skin irritation, serious eye irritation, and respiratory irritation .
  • Storage Recommendation : Store at ambient temperatures and protect from humidity and water .

Mechanism of Action

Target of Action

The primary target of (2R)-2-(dimethylamino)butanoic acid is the DapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) . This enzyme is a di-nuclear Zn containing enzyme in the lysine biosynthetic pathway, which is indispensable for bacterial survival and absent in the human host .

Mode of Action

The compound interacts with its target, the DapE enzyme, to catalyze the hydrolysis of N-succinyl-L,L-diaminopimelic acid (SDAP) to give rise to succinic acid and L,L-diaminopimelic acid . The DapE side chains, such as Arg178, Thr325, Asn345, play a role in substrate identification and stabilization of the enzyme active site . A glycine-rich loop (Gly322–Ser326) facilitates tight binding of the substrate in the enzyme active site . The catalytic reaction progresses via a general acid–base hydrolysis mechanism where Glu134 first acts as a Lewis base by activating the catalytic water molecule in the active site, followed by guiding the resulting hydroxyl ion for a nucleophilic attack on the substrate, and finally acts as a Lewis acid by donating a proton to the substrate .

Biochemical Pathways

The compound affects the lysine biosynthetic pathway in bacteria . The DapE enzyme, which is the primary target of the compound, plays a crucial role in this pathway. The compound’s interaction with the DapE enzyme leads to the hydrolysis of SDAP, resulting in the production of succinic acid and L,L-diaminopimelic acid .

Result of Action

The result of the compound’s action is the hydrolysis of SDAP to produce succinic acid and L,L-diaminopimelic acid . This reaction is crucial in the lysine biosynthetic pathway in bacteria .

Properties

IUPAC Name

(2R)-2-(dimethylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4-5(6(8)9)7(2)3/h5H,4H2,1-3H3,(H,8,9)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIKQYIJSJGRRS-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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